molecular formula C17H20FN3O B213792 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

Cat. No. B213792
M. Wt: 301.36 g/mol
InChI Key: MXBFGGRUVBLQAY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as EDP-420, and it belongs to the class of pyrazole-based compounds. EDP-420 has potential applications in the field of medicinal chemistry, specifically in the development of drugs that target protein-protein interactions.

Mechanism of Action

The mechanism of action of EDP-420 involves the inhibition of protein-protein interactions. Specifically, the compound binds to specific sites on proteins that are involved in disease pathways, preventing them from interacting with other proteins and disrupting the disease process.
Biochemical and Physiological Effects:
EDP-420 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and reduces the production of amyloid-beta, a protein that is implicated in Alzheimer's disease. In vivo studies have shown that EDP-420 reduces tumor growth and improves survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of EDP-420 is its specificity for protein-protein interactions, which makes it a promising drug candidate for the treatment of diseases that involve these interactions. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on EDP-420. One area of interest is the development of more stable and soluble analogs of the compound. Another area of interest is the identification of specific disease pathways that can be targeted by EDP-420 and the development of drugs that combine EDP-420 with other compounds to enhance its efficacy. Finally, there is a need for further research on the safety and toxicity of EDP-420, particularly in animal models and clinical trials.

Synthesis Methods

The synthesis of EDP-420 is a complex process that involves several steps. The first step involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-ethyl-3,5-dimethylpyrazole-4-amine to form the corresponding amide. Finally, the amide is reacted with acryloyl chloride to form EDP-420.

Scientific Research Applications

EDP-420 has shown potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV. The compound has been shown to inhibit the interactions between specific proteins that play a role in the development and progression of these diseases.

properties

Product Name

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)acrylamide

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H20FN3O/c1-5-21-13(4)15(12(3)20-21)7-9-17(22)19-16-8-6-14(18)10-11(16)2/h6-10H,5H2,1-4H3,(H,19,22)/b9-7+

InChI Key

MXBFGGRUVBLQAY-VQHVLOKHSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=C(C=C(C=C2)F)C)C

SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)F)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=C(C=C(C=C2)F)C)C

Origin of Product

United States

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